molecular formula C7H12NO3P B14660376 Diethyl (2-cyanoethenyl)phosphonate CAS No. 39492-25-6

Diethyl (2-cyanoethenyl)phosphonate

Cat. No.: B14660376
CAS No.: 39492-25-6
M. Wt: 189.15 g/mol
InChI Key: ODBRSIMTHPKUJD-UHFFFAOYSA-N
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Description

Diethyl (2-cyanoethenyl)phosphonate is an organophosphorus compound with the molecular formula C7H14NO3P . It is known for its versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (2-cyanoethenyl)phosphonate can be synthesized through the reaction of diethyl phosphite with acrylonitrile under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of diethyl phosphite to acrylonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-cyanoethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of diethyl (2-cyanoethenyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This compound acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved include the activation of phosphonate esters and the formation of phosphine derivatives .

Comparison with Similar Compounds

  • Diethyl (2-cyanoethyl)phosphonate
  • Diethyl cyanomethylphosphonate
  • Diethyl phosphite

Comparison: Diethyl (2-cyanoethenyl)phosphonate is unique due to its ability to participate in a wide range of chemical reactions, particularly those involving carbon-phosphorus bond formation. Compared to diethyl (2-cyanoethyl)phosphonate, it has a more reactive double bond, making it more versatile in organic synthesis .

Properties

CAS No.

39492-25-6

Molecular Formula

C7H12NO3P

Molecular Weight

189.15 g/mol

IUPAC Name

3-diethoxyphosphorylprop-2-enenitrile

InChI

InChI=1S/C7H12NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4H2,1-2H3

InChI Key

ODBRSIMTHPKUJD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CC#N)OCC

Origin of Product

United States

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